3-(2-Methoxyphenoxy)methyl-pyrrolidine

Description

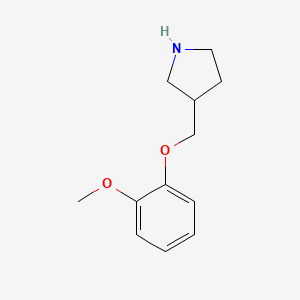

3-(2-Methoxyphenoxy)methyl-pyrrolidine is a pyrrolidine derivative featuring a methoxyphenoxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their bioactive properties, including adrenoceptor modulation, antiarrhythmic activity, and spasmolytic effects . The 2-methoxyphenoxy group enhances lipophilicity and may influence receptor binding affinity, as seen in related indolyloxy-propanol derivatives .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-[(2-methoxyphenoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3 |

InChI Key |

YHNDTIPVPOPHNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride

- Structure: Differs by substitution of the methoxy group with fluorine at the 2-position of the phenoxy ring.

- Properties: Fluorine’s electronegativity increases polarity and may alter metabolic stability compared to the methoxy group. No direct biological data are reported, but fluorinated analogs often exhibit enhanced bioavailability .

- Applications : Used as a pharmaceutical intermediate, suggesting utility in drug development .

2-(2-Methoxy-phenyl)-pyrrolidine

- Structure : The methoxyphenyl group is directly attached to the pyrrolidine ring at the 2-position instead of the 3-position.

- Properties : Positional isomerism impacts steric and electronic interactions. For example, 2-substituted pyrrolidines often show distinct binding modes in receptor-ligand studies compared to 3-substituted analogs .

- Applications : Broad research applications due to structural versatility .

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure: Shares the 2-methoxyphenoxyethylamino moiety but incorporates an indole ring system.

- Properties: Demonstrated α1-, α2-, and β1-adrenoceptor binding (IC₅₀: 0.1–10 μM) and antiarrhythmic activity in preclinical models .

- Applications: Potential as a cardiovascular therapeutic agent due to dual adrenoceptor antagonism and spasmolytic effects .

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine

- Structure: Replaces the 2-methoxyphenoxy group with a brominated methylphenoxy chain.

- Properties: Bromine increases molecular weight (MW: ~298 g/mol) and may enhance halogen bonding in target interactions. No specific hazard data reported .

- Applications : Utilized in exploratory synthetic chemistry .

Comparative Data Table

Key Research Findings

- Electronic Effects: Methoxy groups in this compound enhance π-π stacking in receptor binding, whereas fluorine in analogs increases metabolic resistance .

- Steric Influence: 3-Substituted pyrrolidines exhibit better conformational flexibility for adrenoceptor interactions compared to 2-substituted isomers .

- Stability: The 2-methoxyphenoxy group shows moderate stability under alkaline conditions, similar to lignin model compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.